4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Overview
Description
4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiophene ring fused with a cyclooctane ring and functionalized with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multiple steps, starting with the preparation of the thiophene ring system. This can be achieved through cyclization reactions involving sulfur-containing precursors. The ethoxycarbonyl group is introduced via esterification reactions, often using ethyl chloroformate as a reagent. The final step involves the coupling of the thiophene ring system with butanoic acid under specific reaction conditions, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism by which 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID exerts its effects involves interactions with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-{[3-(ETHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID: Similar structure but with a cyclopentane ring instead of a cyclooctane ring.
4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H,10H-CYCLONONA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID: Similar structure but with a cyclononane ring instead of a cyclooctane ring
Uniqueness
The uniqueness of 4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(3-ethoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S/c1-2-24-18(23)16-12-8-5-3-4-6-9-13(12)25-17(16)19-14(20)10-7-11-15(21)22/h2-11H2,1H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRUDRZPPANODG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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